molecular formula C19H16N2O4S B12448040 N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide

N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide

Cat. No.: B12448040
M. Wt: 368.4 g/mol
InChI Key: NXABUWDSNFAARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 4-aminobenzenesulfonamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and DNA.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide
  • N-{4-[(4-{[(E)-(Dimethylamino)methylidene]amino}phenyl)sulfonyl]phenyl}acetamide

Uniqueness

N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide is unique due to its specific structural features, such as the presence of the naphthalene ring and the sulfonyl group.

Properties

Molecular Formula

C19H16N2O4S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]sulfonylacetamide

InChI

InChI=1S/C19H16N2O4S/c1-13(22)21-26(24,25)16-9-7-15(8-10-16)20-12-18-17-5-3-2-4-14(17)6-11-19(18)23/h2-12,23H,1H3,(H,21,22)

InChI Key

NXABUWDSNFAARK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.